molecular formula C9H7BrF2O2 B2575643 Methyl 2-(4-bromo-2,6-difluorophenyl)acetate CAS No. 1807134-97-9

Methyl 2-(4-bromo-2,6-difluorophenyl)acetate

Cat. No.: B2575643
CAS No.: 1807134-97-9
M. Wt: 265.054
InChI Key: IBZQCHWAYCYBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-bromo-2,6-difluorophenyl)acetate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-bromo-2,6-difluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(4-bromo-2,6-difluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the bromination of methyl 2-(2,6-difluorophenyl)acetate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2,6-difluorophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Major Products

    Substitution: Formation of new aryl derivatives.

    Reduction: Formation of 2-(4-bromo-2,6-difluorophenyl)ethanol.

    Oxidation: Formation of 2-(4-bromo-2,6-difluorophenyl)acetic acid.

Scientific Research Applications

Methyl 2-(4-bromo-2,6-difluorophenyl)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific biological pathways.

    Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-2,6-difluorophenyl)acetate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors, potentially modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-bromo-2-fluorophenyl)acetate: Similar structure but with one less fluorine atom.

    Methyl 2-(4-chloro-2,6-difluorophenyl)acetate: Chlorine substituent instead of bromine.

    Methyl 2-(4-bromo-2,6-dichlorophenyl)acetate: Chlorine substituents instead of fluorine.

Uniqueness

Methyl 2-(4-bromo-2,6-difluorophenyl)acetate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these substituents can also affect its physical and chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-(4-bromo-2,6-difluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)4-6-7(11)2-5(10)3-8(6)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZQCHWAYCYBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.